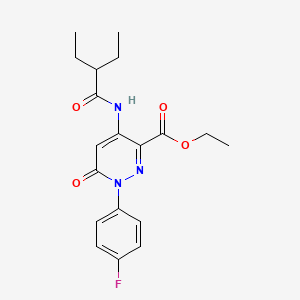

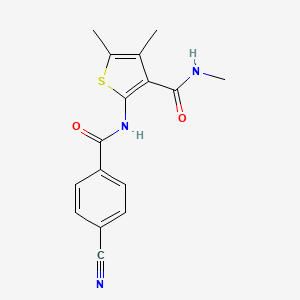

2-(4-cyanobenzamido)-N,4,5-trimethylthiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

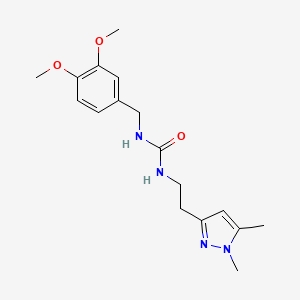

The compound “2-(4-cyanobenzamido)-N,4,5-trimethylthiophene-3-carboxamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The thiophene ring is substituted with a cyanobenzamido group at the 2-position and three methyl groups at the N, 4, and 5 positions .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a crystallographic study, it’s difficult to provide an accurate analysis of its structure .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The cyanobenzamido group, for example, might participate in various reactions such as nucleophilic addition or substitution .Scientific Research Applications

- Research Findings : Researchers have synthesized and evaluated Compound X for its antitumor activity against human cancer cell lines (MGC-803, PC-3, A549, and H1975). Notably, Compound X exhibited potent cytotoxicity against PC-3 prostate cancer cells, inducing S-phase cell cycle arrest and apoptosis. It could serve as a lead compound for developing antitumor agents targeting prostate cancer cells .

- Research Findings : Compound X, with its unique structure, could be investigated for anti-HIV activity. Further studies are needed to assess its efficacy against HIV-1 and HIV-2 strains .

- Research Implications : Introducing cyanide into small molecules, as seen in Compound X, can enhance metabolic stability. Researchers may explore this property for drug development .

- Potential Applications : Compound X contains an acrylamide group, which can covalently bind with amino acids in target proteins. This property has broad applications in drug development .

- Exploration : Beyond antitumor activity, researchers could investigate other potential applications, such as antiviral, antibacterial, and antioxidant effects .

Antitumor Activity

Anti-HIV Potential

Metabolic Stability Enhancement

Electrophilic Binding with Target Proteins

Diverse Biological Activities

Synthetic Methodology Development

Mechanism of Action

Target of Action

Similar compounds such as n-[2-(6-amino-4-methylpyridin-2-yl)ethyl]-4-cyanobenzamide have been shown to target nitric oxide synthase, inducible .

Mode of Action

Similar compounds have been shown to interact with their targets to induce specific changes .

Biochemical Pathways

Similar compounds have been shown to affect various biochemical pathways .

Pharmacokinetics

Similar compounds have been shown to have specific adme properties .

Result of Action

Similar compounds have been shown to have specific molecular and cellular effects .

Action Environment

Similar compounds have been shown to be influenced by various environmental factors .

Safety and Hazards

properties

IUPAC Name |

2-[(4-cyanobenzoyl)amino]-N,4,5-trimethylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c1-9-10(2)22-16(13(9)15(21)18-3)19-14(20)12-6-4-11(8-17)5-7-12/h4-7H,1-3H3,(H,18,21)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVOWCTCQPFSFIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=C(C=C2)C#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-cyanobenzamido)-N,4,5-trimethylthiophene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]benzoate](/img/structure/B2386410.png)

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2386412.png)

![2-((2-oxo-2-phenylethyl)thio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2386430.png)

![Tert-butyl (4-ethynylbicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B2386431.png)

![3-(1-Methylimidazol-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2386432.png)